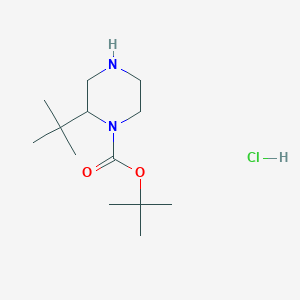

1-Boc-2-tert-Butylpiperazine hydrochloride

説明

“1-Boc-2-tert-Butylpiperazine hydrochloride” is an organic compound that belongs to the piperazine family of compounds. It has the chemical formula C13H29ClN2O2 and a molecular weight of 278.82 g/mol . It is a white crystalline powder that is soluble in water and organic solvents.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis of Arylpiperazines

- Arylpiperazines were synthesized using N-tert-butoxycarbonylpiperazine (N-Boc-piperazine) under palladium-catalyzed coupling conditions, with Boc group removal using trifluoroacetic acid. This process resulted in moderate to good yields of arylpiperazines (Kerrigan, Martin, & Thomas, 1998).

Protecting Group in Organic Synthesis

- N-Boc-hydroxylamine is used for nucleophilic N- and O-functionalization reactions and as a precursor to tert-butyloxy–nitroso–carbonyl derivatives. It's a commonly used amino protecting group in organic synthesis, stable under basic conditions and easily removable under acidic conditions (Sandoval & Alaniz, 2015).

Acylating Reagent for Amines

- tert-Butyl amino carbonate, a derivative, was used to acylate different amino acids or amines. Its reactivity was observed to be faster and more efficient compared to other reagents, retaining acylation ability even in acidic solutions (Harris & Wilson, 2009).

Decomposition in Polymer Materials

- The tert-butoxycarbonyl (BOC) group in polymer side chains was investigated for its thermal decomposition behavior. Deprotection of the BOC group occurred at around 200°C, with quantitative elimination of isobutene and carbon dioxide (Jing, Suzuki, & Matsumoto, 2019).

Chemoselective N-Boc Protection of Amines

- An efficient method for N-Boc protection of amines was developed using di-tert-butyl dicarbonate and guanidine hydrochloride as an organocatalyst. This method allowed selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).

Asymmetric Synthesis of Cyclic α-Amino Acids

- Enantiomerically pure glycine derivative Boc-BMI was used to synthesize cyclic α-amino acids such as (S)-baikiain and (S)-4-methylene proline. These cyclic α-amino acids are obtained with high enantiomeric excesses (Mazon & Nájera, 1997).

Preparation of tert-Butyl (Phenylsulfonyl)alkyl-N-hydroxycarbamates

- This compound, behaving as N-(Boc)-protected nitrones, is prepared from aldehydes and tert-butyl N-hydroxycarbamate, serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis of Peptide Nucleic Acid Monomer

- N-tert-butoxycarbonyl-S-thyminyl-L-cysteine, a key intermediate in the synthesis of a non-classical peptide nucleic acid monomer, was synthesized using di-tert-butyl dicarbonate (Boc2O). This method offered a high overall yield and was applied to other analogues (Tang et al., 2012).

Ionic Liquids for Chemoselective N-tert-Butyloxycarbonylation of Amines

- 1-Alkyl-3-methylimidazolium cation based ionic liquids were found efficient in catalyzing N-tert-butyloxycarbonylation of amines, demonstrating excellent chemoselectivity and efficiency (Sarkar, Roy, Parikh, & Chakraborti, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

tert-butyl 2-tert-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQLANUYQADSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1425482.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)